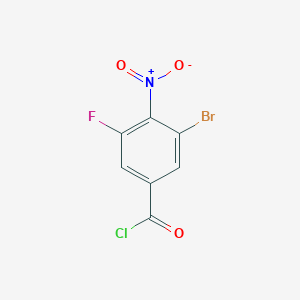
3-Bromo-5-fluoro-4-nitrobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-fluoro-4-nitrobenzoyl chloride is an organic compound with the molecular formula C7H2BrClFNO3 It is a derivative of benzoyl chloride, featuring bromine, fluorine, and nitro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-nitrobenzoyl chloride typically involves multi-step reactions starting from benzene derivatives. The process may include:
Nitration: Introduction of the nitro group using nitric acid and sulfuric acid.
Bromination: Addition of bromine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Fluorination: Introduction of the fluorine atom using a fluorinating agent such as Selectfluor.
Chlorination: Conversion to the benzoyl chloride derivative using thionyl chloride or oxalyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-4-nitrobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The nitro, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Major Products
Aminobenzoyl Derivatives: From the reduction of the nitro group.
Substituted Benzoyl Chlorides: From nucleophilic substitution reactions.
Scientific Research Applications
3-Bromo-5-fluoro-4-nitrobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-4-nitrobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (nitro, fluoro, and bromo) on the benzene ring makes it highly reactive in substitution reactions. The molecular targets and pathways depend on the specific application and the nature of the reactants involved.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-nitrobenzotrifluoride: Similar structure but with trifluoromethyl group instead of fluorine.
3-Fluoro-4-nitrobenzoyl chloride: Lacks the bromine substituent.
4-Nitrobenzoyl chloride: Lacks both bromine and fluorine substituents.
Uniqueness
3-Bromo-5-fluoro-4-nitrobenzoyl chloride is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C7H2BrClFNO3 |
|---|---|
Molecular Weight |
282.45 g/mol |
IUPAC Name |
3-bromo-5-fluoro-4-nitrobenzoyl chloride |
InChI |
InChI=1S/C7H2BrClFNO3/c8-4-1-3(7(9)12)2-5(10)6(4)11(13)14/h1-2H |
InChI Key |
MXURBNPGWOBLPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


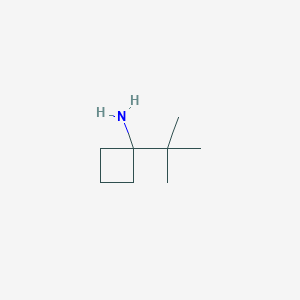

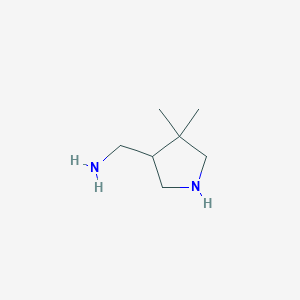
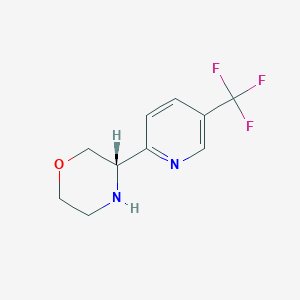
![3'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12973507.png)
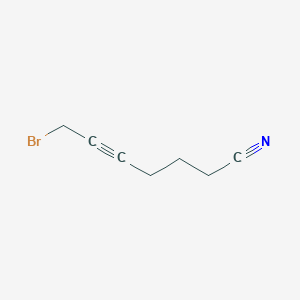
![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B12973513.png)


![6-Bromo-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12973528.png)
![Imidazo[1,2-c]pyrimidin-2-ylmethanamine](/img/structure/B12973535.png)

![(R)-7-Amino-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B12973545.png)

